Filanesib TFA - 1781834-99-8; 885060-09-3

Filanesib TFA

Catalog Number: EVT-2806797
CAS Number: 1781834-99-8; 885060-09-3
Molecular Formula: C22H23F5N4O4S
Molecular Weight: 534.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Filanesib TFA, also known as Filanesib, is a small molecule inhibitor primarily designed for the treatment of cancer. It acts by targeting and inhibiting the kinesin spindle protein, which plays a crucial role in mitosis. By disrupting this process, Filanesib TFA induces cell cycle arrest and apoptosis in cancer cells. The compound has been evaluated in clinical trials for its efficacy against various hematological malignancies, including multiple myeloma and acute myeloid leukemia.

Source

Filanesib TFA was developed by the biopharmaceutical company OncoQuest Inc. as part of their research into novel cancer therapies. The compound is derived from a series of structure-optimized small molecules aimed at enhancing anticancer activity while minimizing toxicity.

Classification

Filanesib TFA can be classified under the following categories:

  • Chemical Class: Small molecule
  • Mechanism of Action: Kinesin spindle protein inhibitor
  • Therapeutic Area: Oncology
Synthesis Analysis

The synthesis of Filanesib TFA involves several key steps that focus on optimizing the structure for enhanced biological activity.

Methods

  1. Starting Materials: The synthesis typically begins with commercially available precursors that are modified through various organic reactions.
  2. Key Reactions:
    • Amide Coupling: Utilizes coupling agents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) to form amide bonds.
    • Deprotection Steps: Protecting groups are removed using trifluoroacetic acid (TFA) to yield the active compound.
  3. Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological testing.

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and minimize by-products.

Molecular Structure Analysis

Filanesib TFA has a complex molecular structure characterized by several functional groups that contribute to its biological activity.

Structure

  • Molecular Formula: C₁₈H₁₉N₃O₄S
  • Molecular Weight: Approximately 373.42 g/mol
  • Structural Features: The molecule contains a thiazole ring, amide linkages, and various alkyl substituents that enhance its interaction with the kinesin spindle protein.

Data

The three-dimensional structure can be analyzed using X-ray crystallography or NMR spectroscopy to understand its conformation and binding interactions with target proteins.

Chemical Reactions Analysis

Filanesib TFA undergoes specific chemical reactions that are critical for its activity.

Reactions

  1. Binding Interactions: The compound binds to the kinesin spindle protein, inhibiting its function during mitosis.
  2. Thermal Shift Assays: These assays are employed to study the binding affinity and stability of the compound in complex with its target protein, providing insights into its mechanism of action.

Technical Details

The use of mass spectrometry coupled with thermal shift assays allows for precise characterization of the binding interactions and thermal stability changes upon drug treatment.

Mechanism of Action

Filanesib TFA exerts its anticancer effects primarily through inhibition of the kinesin spindle protein.

Process

  1. Inhibition of Mitosis: By binding to the kinesin spindle protein, Filanesib disrupts microtubule dynamics, leading to cell cycle arrest in metaphase.
  2. Induction of Apoptosis: Prolonged mitotic arrest triggers apoptotic pathways, ultimately resulting in cancer cell death.

Data

Preclinical studies have demonstrated significant reductions in tumor growth in models treated with Filanesib TFA, supporting its potential as an effective therapeutic agent.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Filanesib TFA is essential for its application in drug development.

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to moisture and light.
  • pH Sensitivity: The compound's solubility may vary with pH levels, influencing its bioavailability.

Relevant Data or Analyses

Characterization studies include assessments of melting point, boiling point, and solubility profiles to guide formulation development.

Applications

Filanesib TFA is primarily researched for its applications in oncology:

  • Cancer Treatment: Investigated as a potential treatment for multiple myeloma and other hematological cancers.
  • Research Tool: Used in laboratory settings to study mitotic processes and kinesin spindle protein functions.

The ongoing clinical trials aim to establish its efficacy and safety profile further, potentially leading to new therapeutic options for patients with resistant forms of cancer.

Properties

CAS Number

1781834-99-8; 885060-09-3

Product Name

Filanesib TFA

IUPAC Name

(2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide;2,2,2-trifluoroacetic acid

Molecular Formula

C22H23F5N4O4S

Molecular Weight

534.5

InChI

InChI=1S/C20H22F2N4O2S.C2HF3O2/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22;3-2(4,5)1(6)7/h3-5,7-10,13H,6,11-12,23H2,1-2H3;(H,6,7)/t20-;/m0./s1

InChI Key

CIJUJPVFECBUKG-BDQAORGHSA-N

SMILES

CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.C(=O)(C(F)(F)F)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.